N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride (hereafter referred to as Compound A) is a synthetic small molecule designed as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS2.ClH/c1-15(2)27-13-12-17-20(14-27)30-24(26-22(28)16-8-4-3-5-9-16)21(17)23-25-18-10-6-7-11-19(18)29-23;/h6-7,10-11,15-16H,3-5,8-9,12-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHCHSQRULDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting its anti-inflammatory effects.
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin. These molecules play a significant role in inflammation and pain signaling, so their reduction can alleviate symptoms of inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators. This can lead to a decrease in inflammation and associated pain.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 500.1 g/mol. Its structure features a complex arrangement that contributes to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3O2S2 |
| Molecular Weight | 500.1 g/mol |
| Purity | ≥ 95% |
This compound primarily acts as an inhibitor of APE1. APE1 is crucial for DNA repair processes, particularly in the context of apurinic sites which can arise from DNA damage. Inhibition of APE1 can potentiate the effects of chemotherapeutic agents by impairing the repair mechanisms in cancer cells.
Research Findings
A significant study demonstrated that this compound exhibits low micromolar activity against purified APE1. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) were recorded as follows:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | 2.0 | Potent APE1 inhibitor |
| Related Analog 1 | 32 | Moderate inhibition |
| Related Analog 2 | >57 | Inactive |
The compound also showed synergistic effects when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), enhancing their cytotoxicity in cancer cell lines such as HeLa and SF767 glioblastoma cells .
In Vivo Studies
In animal models, specifically mice administered with a dose of 30 mg/kg body weight via intraperitoneal injection, the compound demonstrated favorable pharmacokinetic properties. It achieved good exposure levels in both plasma and brain tissue, suggesting potential for central nervous system activity .
Case Studies
Several case studies highlight the efficacy of this compound in various cancer models:
- HeLa Cells : Treatment with the compound resulted in a significant increase in apurinic site accumulation when paired with MMS, indicating effective inhibition of DNA repair pathways.
- Glioblastoma Models : The combination therapy using this compound and TMZ showed enhanced tumor cell death compared to TMZ alone, supporting its role in cancer therapy enhancement.
Summary of Findings
The biological evaluation indicates that this compound is a promising candidate for further development in cancer therapeutics due to its ability to inhibit APE1 and potentiate the effects of existing chemotherapeutics.
Comparison with Similar Compounds
Structural Features :
- Core scaffold: A fused tetracyclic system comprising a benzo[d]thiazole ring, a tetrahydrothieno[2,3-c]pyridine moiety, and a cyclohexanecarboxamide group.
- Key substituents: 6-position: Isopropyl group on the tetrahydrothieno[2,3-c]pyridine ring. Amide side chain: Cyclohexanecarboxamide linked to the thieno-pyridine core.
- Physicochemical properties : The hydrochloride salt improves aqueous solubility, crucial for bioavailability.
Biological Activity: Compound A exhibits low micromolar activity (IC₅₀ ~10 µM) against purified APE1 and enhances the efficacy of alkylating agents like temozolomide in HeLa cells.
Comparison with Structurally Similar Compounds
Compound A belongs to a class of APE1 inhibitors characterized by a benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine hybrid core. Structural variations at the 6-position of the thieno-pyridine ring and the amide side chain significantly influence physicochemical and biological properties. Below, Compound A is compared to three analogs (Table 1).
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Impact of 6-Position Substituents
- Methyl () : Reduces steric hindrance, which may lower binding affinity but improve solubility.
- Ethyl () : Slightly increases lipophilicity compared to methyl, balancing solubility and bioavailability.
- Benzyl () : Adds significant hydrophobicity and steric bulk, which could enhance target binding but reduce solubility .
Amide Side Chain Modifications
- Cyclohexanecarboxamide (Compound A) : The aliphatic cyclohexane group may reduce metabolic instability compared to aromatic substituents.
- 2,4-Dimethoxybenzamide () : Electron-rich aromatic system could engage in π-π interactions with APE1’s active site but may increase susceptibility to oxidation.
- 2-(Thiophen-2-yl)acetamide () : Thiophene’s sulfur atom may enhance binding through hydrophobic or van der Waals interactions .
Hypothetical Structure-Activity Relationships (SAR)
While biological data for the analogs are unavailable, SAR principles suggest:
- Lipophilicity : Benzyl and isopropyl groups (higher logP) may improve blood-brain barrier penetration, critical for targeting brain tumors.
- Steric Effects : Bulkier substituents (e.g., benzyl) could hinder binding if APE1’s active site is sterically constrained.
- Metabolic Stability : Cyclohexanecarboxamide (Compound A) likely resists CYP450-mediated metabolism better than aromatic amides .
Table 2: Inferred Pharmacokinetic and Bioactivity Profiles
| Compound | Likely Solubility* | Predicted BBB Penetration* | Hypothetical APE1 Inhibition Potency |
|---|---|---|---|
| A | Moderate | High | High (µM range) |
| 4 | High | Moderate | Moderate |
| 5 | Moderate | Moderate | Moderate |
| 6 | Low | High | Variable (dependent on steric fit) |
*Based on substituent physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
